C-6 Regioisomer Enables Akt Potency Modulation Across a 23-Fold Dynamic Range Not Achievable from the 5-Position Scaffold
In the Abbott/AbbVie indazole-pyridine Akt inhibitor program, the C-6 position of the indazole scaffold was identified as the primary site for potency and selectivity optimization. Starting from the 5-substituted indazole-pyridine Compound 7 (IC₅₀ = 14 nM vs Akt), systematic modification at the C-6 position yielded Compound 37c with an IC₅₀ of 0.6 nM versus Akt—a 23-fold improvement in potency . In contrast, introducing oxygen anion, amino, or nitro groups at the C-6 position of related scaffolds caused a significant drop in Akt potency, while nitrogen incorporation at this same position maintained or improved selectivity over PKA . The 6-pyridin-2-yl substitution provides a synthetic handle precisely at this tunable position, enabling divergent SAR exploration that the 5-substituted isomer cannot access.
| Evidence Dimension | Akt kinase inhibitory potency (IC₅₀) as a function of indazole C-6 modification |
|---|---|
| Target Compound Data | 6-Position serves as the attachment point for potency-optimizing modifications; scaffolds bearing 6-position substituents achieved IC₅₀ values down to 0.6 nM (Compound 37c) |
| Comparator Or Baseline | 5-Substituted indazole-pyridine lead Compound 7: IC₅₀ = 14 nM vs Akt |
| Quantified Difference | 23-fold improvement in Akt IC₅₀ (14 nM → 0.6 nM) achieved through C-6 position optimization |
| Conditions | Biochemical Akt kinase inhibition assay; J. Med. Chem. 2007, 50, 2990–3003 |
Why This Matters
For medicinal chemistry teams building kinase-focused libraries, the 6-substituted indazole scaffold offers a proven SAR trajectory toward sub-nanomolar potency that is structurally inaccessible from the 5-substituted regioisomer, directly impacting lead optimization timelines and success rates.
- [1] Zhu, G.-D., et al. (2007). Syntheses of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors with Reduced Hypotension. Journal of Medicinal Chemistry, 50(13), 2990–3003. doi:10.1021/jm0701019. PMID: 17523610. View Source
- [2] Zhu, G.-D., et al. (2007). Design and Synthesis of Pyridine-Pyrazolopyridine-Based Inhibitors of Protein Kinase B/Akt. Bioorganic & Medicinal Chemistry, 15(6), 2441–2452. doi:10.1016/j.bmc.2006.12.026. PMID: 17258463. View Source
